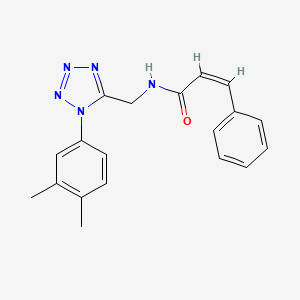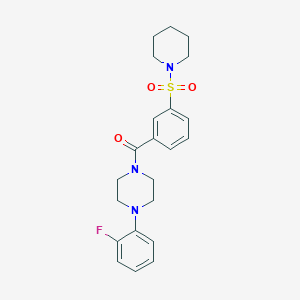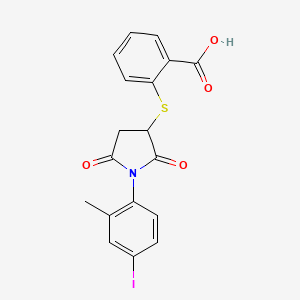![molecular formula C18H22N2O4 B2799521 Methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate CAS No. 923091-56-9](/img/structure/B2799521.png)
Methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexenone is an organic compound which is a versatile intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . It is a colorless liquid, but commercial samples are often yellow . Another related compound, 2-[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone (trade name by Givaudan: Nectaryl), is an organic compound belonging to the group of ketones and cycloalkanes and is used as a fragrance .
Synthesis Analysis
Industrially, cyclohexenone is prepared from phenol by Birch reduction . The synthesis of 2-[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone is carried out by a radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. As a catalyst, manganese (II) acetate and cobalt (II) acetate are used .Molecular Structure Analysis
The molecular structure of these compounds can be viewed using various tools. For instance, the structure of 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, trans- is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Cyclohexenone is a ketone, or more precisely an enone. Common reactions include nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .Physical And Chemical Properties Analysis
Cyclohexenone has a molar mass of 96.129 g/mol and appears as a clear colorless liquid. It has a density of 0.993 g/mL . 2-[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone is a viscous liquid with a fruity odor. It has a density of 0.96 g/cm³ at 22 °C .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Molecular Structure
Hydrogen bonding plays a crucial role in the stability and conformation of compounds similar to methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate. Studies have shown that the cyclohexene rings in such compounds adopt specific conformations influenced by hydrogen bonding, which could affect their pharmacological properties. For example, the crystal structures of anticonvulsant enaminones, closely related to the chemical , demonstrate the importance of hydrogen bonding in forming stable molecular structures (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Optimization
The compound's relevance is also seen in the optimization of synthesis processes. For instance, the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, through a hydrazine hydrate reduction method, highlights the compound's role in developing efficient and high-yield chemical synthesis techniques, which could be applicable in industrial production (Qiao-yun, 2012).
Biological Activities and Pharmacological Potential
Research into compounds structurally similar or related to methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate often investigates their biological activities. For example, studies on novel arylazopyrazolones substituted with thiazolyhydrazone reveal significant antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Shah, 2014).
Chemical Properties and Applications
The compound and its derivatives play a vital role in exploring the chemical properties of materials. Studies on azo polymers, for instance, investigate the cooperative motion of polar side groups in amorphous polymers, indicating the compound's utility in materials science and optical storage applications (Meng, Natansohn, Barrett, & Rochon, 1996).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-18(23)14-7-9-15(10-8-14)20-17(22)16(21)19-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJZHVPZGVHSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2799443.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2799445.png)

![6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2799448.png)
![5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2799451.png)
![2-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2799452.png)
![N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2799456.png)




